5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-18-13-12(14(19)17-15(18)20)11(7-8-16-13)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPLNLJTSMCCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the precursor with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired pyrido[2,3-d]pyrimidine-5-one . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common reagents and conditions used in these reactions include chlorosulfonyl isocyanate for substitution and m-chloroperbenzoic acid for oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 5-(4-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is its potential as an anticancer agent. Pyrido[2,3-d]pyrimidines are known to exhibit activity against various cancer types through mechanisms that often involve inhibition of key signaling pathways associated with tumor growth and proliferation.
- Mechanism of Action : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. For instance, similar compounds have shown efficacy against breast cancer by targeting the CDK4/6 pathway .
- Case Studies : Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidine exhibit selective toxicity towards cancer cells while sparing normal cells. For example, one study reported that a related compound demonstrated IC50 values in the low micromolar range against prostate (PC-3) and lung (A-549) cancer cell lines .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Pyrido[2,3-d]pyrimidines have been evaluated for their antibacterial and antifungal activities.
- Research Findings : Various studies indicate that modifications to the pyrido[2,3-d]pyrimidine scaffold can enhance antimicrobial potency. For example, compounds with electron-donating groups have been found to improve activity against specific bacterial strains .
Central Nervous System (CNS) Effects
Emerging research suggests that this compound may have CNS effects.
- Potential Applications : Compounds in this class have been investigated for their anticonvulsant and CNS depressant properties. Their ability to modulate neurotransmitter systems could make them candidates for treating neurological disorders .
Summary Table of Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 6-Aminopyrimidine + Acetophenone | Heat (443 K) | Varies (50%-60%) |
| 2 | BF3–Et2O as catalyst | No solvent | - |
| 3 | Recrystallization from ethanol | Ambient temperature | Pure product |
Mechanism of Action
The compound exerts its effects through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3 .
Comparison with Similar Compounds
Comparison with Similar Pyrido[2,3-d]pyrimidine-dione Derivatives
Structural and Substituent Variations
Key structural analogs and their substituent differences:
| Compound Name | Substituents | Core Structure |
|---|---|---|
| Target Compound | 5-(4-methoxyphenyl), 1-methyl | Pyrido[2,3-d]pyrimidine-dione |
| 3-Methyl-1-(2,3,4-trifluorophenyl) analog (2o) | 1-(2,3,4-Trifluorophenyl), 3-methyl | Pyrido[2,3-d]pyrimidine-dione |
| 6-(Hydroxybenzoyl) derivatives (6a–d) | 6-(Substituted hydroxybenzoyl), 1-methyl | Pyrido[2,3-d]pyrimidine-dione |
| 1-(2,6-Diethylphenyl) analog (2n) | 1-(2,6-Diethylphenyl), 3-methyl | Pyrido[2,3-d]pyrimidine-dione |
| 5-(2-Chlorophenyl) analog | 5-(2-Chlorophenyl), 1-methyl | Pyrido[2,3-d]pyrimidine-dione |
Key Observations :
- The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluorophenyl in 2o) or halogenated substituents (e.g., 2-chlorophenyl in ), which may alter HOMO/LUMO profiles and bioactivity .
- Methyl groups at position 1 or 3 are common, contributing to steric bulk and influencing NMR chemical shifts (e.g., methyl protons at ~3.5 ppm) .
Electronic Properties: HOMO-LUMO Analysis
Frontier molecular orbital (FMO) energies determine reactivity and binding affinity. Comparisons with analogs:
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Reference |
|---|---|---|---|---|
| Target Compound | N/A | N/A | N/A | — |
| 6a () | -6.12 | -2.19 | 3.93 | |
| 6b () | -6.10 | -2.19 | 3.91 | |
| 2o () | N/A | -1.86* | N/A |
*LUMO of 2o is higher than flumioxazin (-1.86 vs. -2.30 eV), suggesting comparable electron-accepting capacity for herbicidal activity .
Spectral Data Comparison
NMR Highlights :
IR Spectroscopy :
- C=O stretching in dione moieties: ~1675–1753 cm⁻¹ (cf. 1753 cm⁻¹ in 5f ).
Biological Activity
Overview
5-(4-Methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, commonly referred to as MPP, is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential neuroprotective and anti-inflammatory properties. This article explores the biological activity of MPP, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Target Proteins and Pathways
Research indicates that MPP may interact with several key proteins involved in inflammatory and neuroprotective pathways:
- ATF4 and NF-kB : MPP is suggested to inhibit the activity of these proteins, which play crucial roles in cellular stress responses and inflammation.
- ER Stress Pathway : The compound appears to mitigate endoplasmic reticulum (ER) stress, which is often implicated in neurodegenerative diseases.
- NF-kB Pathway : By modulating this pathway, MPP may reduce inflammation and promote neuroprotection.
Neuroprotective Effects
Several studies have demonstrated the neuroprotective potential of MPP:
- Cell Viability Assays : In vitro studies show that MPP enhances cell viability in neuronal cell lines exposed to oxidative stress. The compound's ability to maintain mitochondrial function under stress conditions suggests a protective mechanism against neuronal apoptosis.
- Animal Models : In rodent models of neurodegeneration, administration of MPP resulted in reduced neuronal loss and improved cognitive function compared to control groups .
Anti-inflammatory Properties
The anti-inflammatory effects of MPP have been substantiated through various experimental approaches:
- Inhibition of Pro-inflammatory Cytokines : MPP has been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages .
- Edema Models : In animal models of induced edema, MPP exhibited a notable reduction in paw swelling (approximately 60% inhibition at a dose of 10 mg/kg), indicating strong anti-inflammatory activity .
Comparative Analysis with Similar Compounds
To better understand the efficacy of MPP, it is essential to compare it with other pyrido[2,3-d]pyrimidine derivatives. Below is a summary table highlighting key similarities and differences in biological activities.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a recent study involving transgenic mice models for Alzheimer's disease, treatment with MPP resulted in a significant decrease in amyloid-beta plaque formation and improved memory performance on cognitive tests. The study concluded that MPP's neuroprotective effects could be attributed to its anti-inflammatory properties and modulation of neuronal signaling pathways .
Case Study 2: Inhibition of Inflammatory Responses
A study evaluated the effects of MPP on RAW264.7 macrophages stimulated with LPS. Results indicated that MPP treatment led to a marked decrease in nitric oxide production and downregulation of iNOS expression. These findings suggest that MPP effectively inhibits inflammatory responses at the cellular level, making it a promising candidate for treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
